molecular formula C10H15BrN2O B14893050 4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide

4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide

Cat. No.: B14893050
M. Wt: 259.14 g/mol
InChI Key: QJCGOEWDTWTJPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide typically involves the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with isopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:

    Activation of the Carboxylic Acid: The carboxylic acid group of 4-bromo-1H-pyrrole-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Amide Bond Formation: The activated carboxylic acid is then reacted with isopentylamine to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile introduced.

Scientific Research Applications

4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide has several applications in scientific research, particularly in the fields of chemistry and biology :

    Chemical Research: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs targeting specific biological pathways.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide is unique due to the presence of the isopentyl group, which can influence its solubility, reactivity, and biological activity compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

4-bromo-N-(3-methylbutyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C10H15BrN2O/c1-7(2)3-4-12-10(14)9-5-8(11)6-13-9/h5-7,13H,3-4H2,1-2H3,(H,12,14)

InChI Key

QJCGOEWDTWTJPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CN1)Br

Origin of Product

United States

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